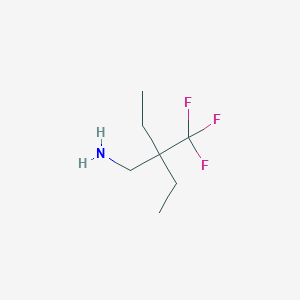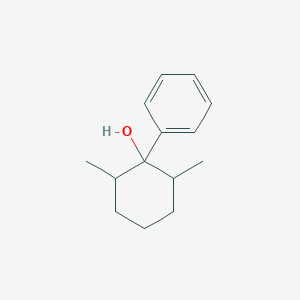
2,6-Dimethyl-1-phenylcyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-1-phenylcyclohexan-1-ol is an organic compound with the molecular formula C14H20O It is a cyclohexanol derivative characterized by the presence of two methyl groups and a phenyl group attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-1-phenylcyclohexan-1-ol typically involves the alkylation of cyclohexanone derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with methyl and phenyl groups in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions: 2,6-Dimethyl-1-phenylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 2,6-dimethyl-1-phenylcyclohexanone or 2,6-dimethyl-1-phenylcyclohexanoic acid.
Reduction: Formation of 2,6-dimethyl-1-phenylcyclohexane.
Substitution: Formation of halogenated derivatives such as 2,6-dimethyl-1-phenylcyclohexyl chloride.
科学的研究の応用
2,6-Dimethyl-1-phenylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
作用機序
The mechanism of action of 2,6-Dimethyl-1-phenylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl and methyl groups can interact with hydrophobic regions of proteins and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
2,6-Dimethyl-1-phenylcyclohexan-1-ol can be compared with other similar compounds such as:
2,6-Dimethylphenol: A phenolic compound with similar methyl substitution but lacking the cyclohexane ring.
2,6-Dimethylcyclohexanone: A ketone derivative with similar methyl substitution but lacking the phenyl group.
2,6-Dimethylcyclohexanol: A cyclohexanol derivative with similar methyl substitution but lacking the phenyl group.
Uniqueness: The presence of both phenyl and methyl groups on the cyclohexane ring makes this compound unique in terms of its chemical reactivity and potential applications. The combination of these functional groups provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.
特性
分子式 |
C14H20O |
|---|---|
分子量 |
204.31 g/mol |
IUPAC名 |
2,6-dimethyl-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-11-7-6-8-12(2)14(11,15)13-9-4-3-5-10-13/h3-5,9-12,15H,6-8H2,1-2H3 |
InChIキー |
SVASTGHEEMGKQO-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1(C2=CC=CC=C2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




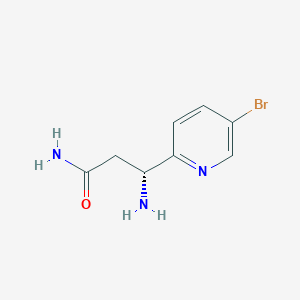
![2-[6-(Trifluoromethyl)piperidin-3-yl]acetic acid](/img/structure/B13248366.png)
amine](/img/structure/B13248376.png)

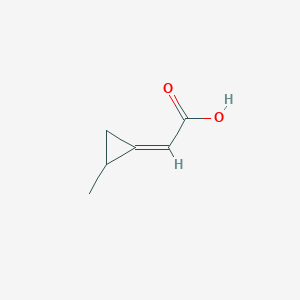
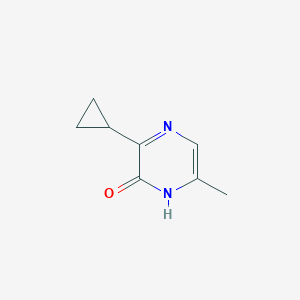
![{3-[(4-Ethylcyclohexyl)amino]propyl}dimethylamine](/img/structure/B13248408.png)
![4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine](/img/structure/B13248412.png)

![1-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13248423.png)

